molecular formula C17H14N2O2 B103557 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid CAS No. 15409-48-0

5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B103557
CAS RN: 15409-48-0
M. Wt: 278.3 g/mol
InChI Key: FWIYNXGMTSTQBJ-UHFFFAOYSA-N
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Description

Comprehensive Analysis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

The compound 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole-4-carboxylic acid, which is a biologically significant molecule. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which is often found in compounds with various pharmacological activities. The specific structure of this compound includes methyl and phenyl substituents, which can influence its chemical behavior and interaction with biological targets .

Synthesis Analysis

The synthesis of related pyrazole carboxylic acids typically involves cyclocondensation reactions. For instance, the starting material for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was obtained through the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similar synthetic strategies are likely applicable to the synthesis of 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid, with appropriate modifications to introduce the additional phenyl group.

Molecular Structure Analysis

The molecular structure of pyrazole carboxylic acids is often confirmed using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction. For example, the structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was elucidated using these methods, and the compound was found to crystallize in the monoclinic system with space group P21/n . The molecular geometry and electronic structure can also be investigated using density functional theory (DFT), which provides insights into the chemical shifts and the HOMO-LUMO energy levels, indicating the molecule's electronic transitions and stability .

Chemical Reactions Analysis

Pyrazole carboxylic acids can undergo various functionalization reactions. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine resulted in the formation of a corresponding carboxamide, while the reaction with base led to an imidazo[4,5-b]pyridine derivative . These reactions demonstrate the reactivity of the carboxylic acid group and the potential for generating diverse derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole carboxylic acids, such as solubility, melting point, and thermal stability, can be characterized using techniques like thermo gravimetric analysis. The solubility can be influenced by the presence of substituents, while the melting point and thermal stability provide information about the compound's robustness under various conditions. The chemical properties, including acidity, reactivity towards nucleophiles, and electrophiles, are determined by the functional groups present in the molecule .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid has demonstrated notable antimicrobial and antioxidant activities. In a study by Umesha, Rai, & Harish Nayaka (2009), compounds synthesized from this acid exhibited significant efficacy in these areas, as assessed through various assays including 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging, reducing power, and DNA protection assays (Umesha, Rai, & Harish Nayaka, 2009).

Structural and Spectral Investigations

Viveka et al. (2016) conducted comprehensive experimental and theoretical studies on a derivative of pyrazole-4-carboxylic acid, focusing on its structural, spectral, and theoretical aspects. The research involved characterization through various techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, providing valuable insights into the compound's properties (Viveka et al., 2016).

Synthesis and Characterization of Derivatives

Research by Kasımoğulları & Arslan (2010) involved the synthesis and characterization of various pyrazole derivatives, including those of 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid. The structures of these compounds were elucidated using NMR, Mass, FTIR, and elemental analysis, contributing to the understanding of pyrazole chemistry (Kasımoğulları & Arslan, 2010).

Antibacterial Activities of Derivatives

Bildirici, Şener, & Tozlu (2007) synthesized new derivatives from 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities. The study found that some derivatives, particularly the sulfamide derivative, showed significant activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).

Catalytic Applications

A study by Maurya & Haldar (2020) explored the use of pyrazole derivatives, including 3,5-diphenyl-1H-pyrazole, in the green, homogeneous oxidation of alcohols by dimeric copper(II) complexes. This research highlighted the potential of these compounds in catalysis, particularly in oxidation reactions (Maurya & Haldar, 2020).

Safety And Hazards

The safety and hazards associated with 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid are not detailed in the available resources .

properties

IUPAC Name

5-methyl-1,3-diphenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)18-19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWIYNXGMTSTQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350095
Record name 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid

CAS RN

15409-48-0
Record name 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15409-48-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
KB Umesha, KML Rai, MAH Nayaka - International journal of …, 2009 - ncbi.nlm.nih.gov
Cycloaddition of nitrile imines 4 generated in situ by the catalytic dehydrogenation of diphenyl hydrazones 3 using Chloramine-T (CAT) as oxidant in glacial acetic acid with enolic form …
Number of citations: 36 www.ncbi.nlm.nih.gov
S Ningaiah, UK Bhadraiah, V Basavanna… - researchgate.net
A novel series of 1, 3-diphenyl-pyrazole-4-carboxylic acid and its thiazole derivatives were conveniently synthesized followed by coupling reaction to investigate their efficiency as α-…
Number of citations: 3 www.researchgate.net
S Ningaiah, UK Bhadraiah, SD Doddaramappa… - Bioorganic & medicinal …, 2014 - Elsevier
A novel series of 2-(5-methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazoles 7(a–m) were synthesized either by cyclization of N′-benzoyl-5-methyl-1,3-diphenyl-1H-pyrazole…
Number of citations: 97 www.sciencedirect.com
S Ningaiah, UK Bhadraiah, A Sobha… - Polycyclic Aromatic …, 2022 - Taylor & Francis
In the present study, we have designed a novel series of pyrazolyl-1,3,4-thiadiazole analogues by accommodating 1,3,4-thiadiazole ring at C – 4 of pyrazole ring with and without an …
Number of citations: 4 www.tandfonline.com
V Basavanna, M Chandramouli, C Kempaiah… - Russian Journal of …, 2021 - Springer
A series of 1,3,4-oxadiazole bridged pyrazole/isoxazole bearing quinoline derivatives has been designed and synthesized by a clean and convenient method. Structures of the newly …
Number of citations: 4 link.springer.com
S Anjali, M Sangeetha, M Nithya, GV Krishnan… - Journal of Molecular …, 2023 - Elsevier
In the present investigation, we adopted bioisosteric based design and synthesis of pyrazole appended "New Molecular Hybrids" to develop antibacterial agents that are efficient …
Number of citations: 2 www.sciencedirect.com
K Shubakar, KB Umesha… - Bulgarian …, 2013 - Bulgarska Akademiya na Naukite
Number of citations: 6
DS Doddaramappa, KML Rai… - Inventi Rapid: Med …, 2012 - Inventi Journals (P) Ltd
Number of citations: 0

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